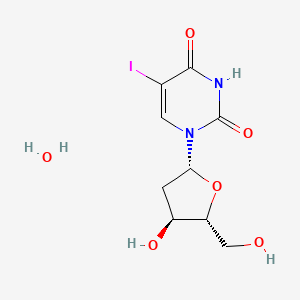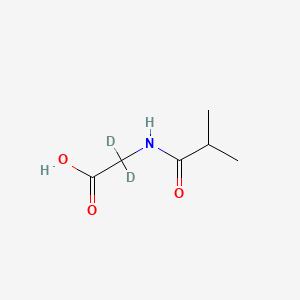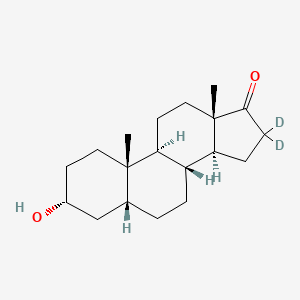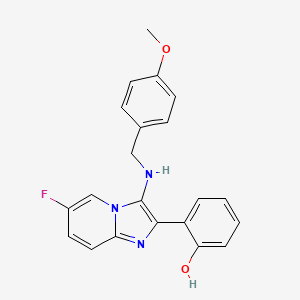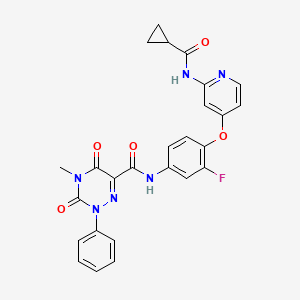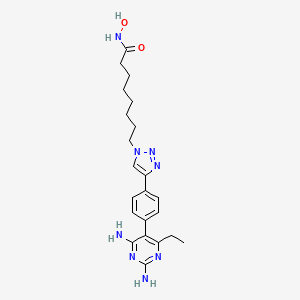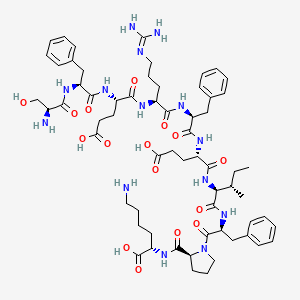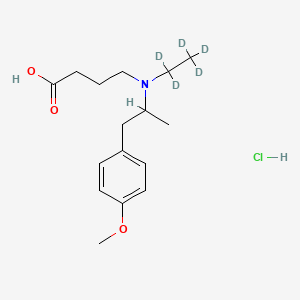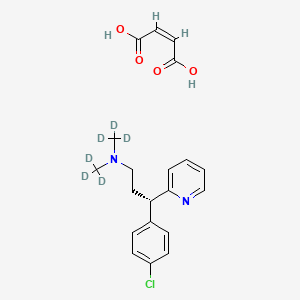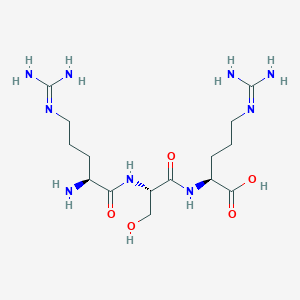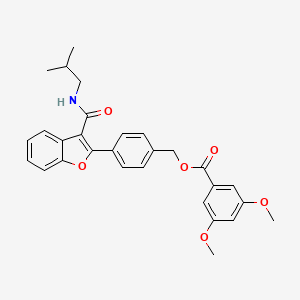
Grp78-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grp78-IN-2 is a small molecule inhibitor specifically designed to target glucose-regulated protein 78 (GRP78), a chaperone protein predominantly expressed in the lumen of the endoplasmic reticulum. GRP78 plays a crucial role in protein folding and assembly, and its overexpression has been linked to various diseases, including cancer and viral infections . This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology and virology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Grp78-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for GRP78.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Grp78-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often evaluated for their efficacy in targeting GRP78 and their potential therapeutic applications .
Scientific Research Applications
Grp78-IN-2 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a tool to study protein folding and chaperone activity in the endoplasmic reticulum.
Biology: Researchers utilize this compound to investigate the role of GRP78 in cellular stress responses and its involvement in disease progression.
Medicine: this compound shows promise as a therapeutic agent in cancer treatment by inhibiting GRP78, which is often overexpressed in tumor cells.
Mechanism of Action
Grp78-IN-2 exerts its effects by binding to the ATPase domain of GRP78, inhibiting its chaperone activity. This binding disrupts the protein folding process in the endoplasmic reticulum, leading to the accumulation of misfolded proteins and inducing cellular stress responses. The inhibition of GRP78 can trigger apoptosis in cancer cells and reduce viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
YUM70: Another GRP78 inhibitor that induces endoplasmic reticulum stress-mediated apoptosis in cancer cells.
Hydroxyquinoline Analogues: These compounds also target GRP78 and have shown efficacy in preclinical models of cancer.
Uniqueness of Grp78-IN-2
This compound is unique due to its high specificity and binding affinity for GRP78. Unlike other inhibitors, this compound has been optimized to minimize off-target effects, making it a promising candidate for therapeutic development. Its ability to induce apoptosis in cancer cells and inhibit viral replication highlights its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C29H29NO6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[4-[3-(2-methylpropylcarbamoyl)-1-benzofuran-2-yl]phenyl]methyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C29H29NO6/c1-18(2)16-30-28(31)26-24-7-5-6-8-25(24)36-27(26)20-11-9-19(10-12-20)17-35-29(32)21-13-22(33-3)15-23(14-21)34-4/h5-15,18H,16-17H2,1-4H3,(H,30,31) |
InChI Key |
ZOOABDGOSXPCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)COC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


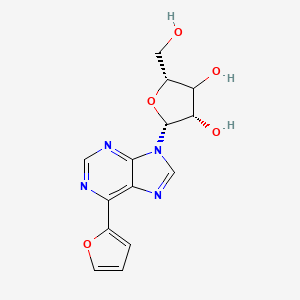
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
